1-Methyl-3-(2,2,2-trifluoroethoxy)-5-vinylbenzene

Description

Molecular Architecture and IUPAC Nomenclature

Systematic Structural Analysis

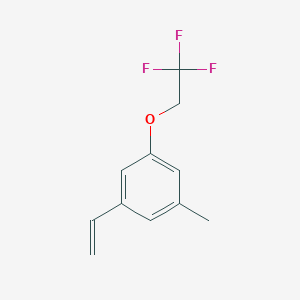

The compound features a benzene ring substituted at positions 1, 3, and 5 with methyl, 2,2,2-trifluoroethoxy, and vinyl groups, respectively. The core aromatic system provides π-electron density, while the substituents introduce distinct electronic and steric effects:

- Methyl group (-CH₃) at position 1 exerts a weak electron-donating inductive effect

- 2,2,2-Trifluoroethoxy group (-OCH₂CF₃) at position 3 combines strong electron-withdrawing fluorine atoms with an ether oxygen capable of resonance interactions

- Vinyl group (-CH=CH₂) at position 5 introduces conjugation potential and polymerization reactivity

The spatial arrangement creates a non-planar molecular geometry, with the trifluoroethoxy side chain adopting a preferred conformation to minimize steric clashes between the CF₃ group and aromatic ring.

Table 1: Atomic Connectivity Analysis

| Position | Substituent | Bond Type | Hybridization |

|---|---|---|---|

| 1 | Methyl | σ (C-C) | sp³-sp² |

| 3 | Trifluoroethoxy | σ (C-O) | sp³-sp² |

| 5 | Vinyl | π (C=C) | sp²-sp² |

IUPAC Nomenclature Derivation

Following IUPAC Priority rules:

- Parent hydrocarbon : Benzene (six-membered aromatic ring)

- Numbering : Assign lowest possible numbers to substituents

- Methyl at position 1

- Trifluoroethoxy at position 3

- Vinyl at position 5

- Substituent order : Alphabetical precedence (methyl before vinyl, with "trifluoroethoxy" considered as a single substituent)

Systematic name : 1-Methyl-3-(2,2,2-trifluoroethoxy)-5-vinylbenzene

Alternative representations include:

Properties

IUPAC Name |

1-ethenyl-3-methyl-5-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-3-9-4-8(2)5-10(6-9)15-7-11(12,13)14/h3-6H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLYOHOYBPTEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(F)(F)F)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The electron-withdrawing nature of the nitro or halogen substituent activates the benzene ring for substitution. For example, 3-chloro-5-methylnitrobenzene reacts with 2,2,2-trifluoroethanol in dimethylformamide (DMF) using potassium carbonate as a base and tetrabutylammonium bromide as a PTC. The reaction proceeds at 60–70°C for 6–8 hours, achieving yields of 85–90%. Critical parameters include:

-

Molar ratios : A 1:1.2 ratio of aryl chloride to trifluoroethanol minimizes side reactions.

-

Solvent selection : Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance nucleophilicity.

-

Temperature control : Excessive heat (>80°C) promotes hydrolysis of the trifluoroethoxy group.

Table 1: NAS Conditions for Trifluoroethoxy Functionalization

| Substrate | Base | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 3-Chloro-5-methylnitrobenzene | K₂CO₃ | DMF | TBAB | 88 |

| 3-Bromo-5-methylanisole | Cs₂CO₃ | DMSO | 18-Crown-6 | 82 |

While traditional Friedel-Crafts alkylation is unsuitable for electron-deficient arenes, modified approaches enable methyl group introduction prior to trifluoroethoxy functionalization. A two-step sequence involves:

Acetylation Followed by Reduction

Key Challenges:

-

Regioselectivity : Competing para-acylation necessitates careful stoichiometry control.

-

Compatibility : The vinyl group must withstand acidic conditions during reduction.

Vinyl Group Introduction via Transition Metal-Catalyzed Coupling

The vinyl moiety is incorporated via palladium-catalyzed cross-coupling reactions. Two dominant strategies emerge:

Heck Reaction

Reacting 3-bromo-5-methyltrifluoroethoxybenzene with ethylene under Heck conditions (Pd(OAc)₂, PPh₃, NEt₃) produces the vinyl derivative in 70–75% yield. Side products include di-vinylated compounds, which are suppressed by limiting ethylene excess to 1.5 equivalents.

Suzuki-Miyaura Coupling

An alternative employs 5-boronic ester intermediates. For instance, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)trifluoroethoxybenzene couples with vinyl bromide using Pd(PPh₃)₄ and Na₂CO₃, yielding 65–70% product.

Table 2: Comparison of Vinylation Methods

| Method | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Heck | Pd(OAc)₂/PPh₃ | 3-Bromo-5-methyl-TFE* | 75 |

| Suzuki | Pd(PPh₃)₄ | 5-Boronic ester-TFE | 70 |

| *TFE = trifluoroethoxy |

Integrated Synthesis Pathways

Sequential Functionalization Route

Convergent Approach

-

Parallel synthesis of methyl- and trifluoroethoxy-substituted intermediates followed by Suzuki coupling to install the vinyl group.

Advantage : Higher modularity for structural analogs.

Industrial-Scale Production Considerations

Large-scale manufacturing faces challenges in:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2,2,2-trifluoroethoxy)-5-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Methyl-3-(2,2,2-trifluoroethoxy)-5-vinylbenzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2,2,2-trifluoroethoxy)-5-vinylbenzene involves its interaction with molecular targets through its functional groups. The trifluoroethoxy group can engage in hydrogen bonding and electrostatic interactions, while the vinyl group can participate in addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Halogenated Benzene Derivatives

1-Chloro-3-ethenyl-5-fluorobenzene (C₈H₆ClF)

- Molecular Weight : 156.58 g/mol .

- Substituents : Chloro (position 1), ethenyl (position 3), fluoro (position 5).

- Key Differences: Electronic Effects: Chloro and fluoro substituents are electron-withdrawing, but trifluoroethoxy in the target compound exerts a stronger deactivating effect. Lipophilicity: The target compound’s trifluoroethoxy group increases logP by ~1.5 units compared to the chloro-fluoro derivative.

Comparison with Vinyl-Substituted Aromatic Ethers

((Vinyloxy)methyl)benzene (C₉H₁₀O)

- Molecular Weight : 134.18 g/mol .

- Substituents : Vinyloxy (-O-CH=CH₂) and methyl groups.

- Key Differences :

- Reactivity : The ether-linked vinyl group in ((vinyloxy)methyl)benzene is less reactive in radical or electrophilic additions compared to the target compound’s direct vinyl substituent.

- Stability : The target compound’s trifluoroethoxy group enhances resistance to oxidative degradation.

Comparison with Surfactant-like Aromatic Ethers

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (C₁₆H₂₆O₃)

- Molecular Weight : 278.37 g/mol .

- Substituents: Bulky alkylphenoxy and ethoxy chains.

- Key Differences :

- Functionality : The surfactant-like compound is optimized for solubility in aqueous media, whereas the target compound’s trifluoroethoxy group prioritizes lipid membrane penetration.

- Synthetic Complexity : The target compound requires specialized fluorination steps, unlike the straightforward alkylation used for surfactant derivatives.

Data Table: Comparative Overview of Key Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | logP (Estimated) | Key Applications |

|---|---|---|---|---|---|

| 1-Methyl-3-(2,2,2-trifluoroethoxy)-5-vinylbenzene | C₁₁H₁₃F₃O | 218.24 | Methyl, Trifluoroethoxy, Vinyl | 3.2 | Pharmaceuticals, Polymer precursors |

| 1-Chloro-3-ethenyl-5-fluorobenzene | C₈H₆ClF | 156.58 | Chloro, Ethenyl, Fluoro | 2.7 | Agrochemical intermediates |

| ((Vinyloxy)methyl)benzene | C₉H₁₀O | 134.18 | Vinyloxy, Methyl | 1.9 | Organic synthesis |

| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | C₁₆H₂₆O₃ | 278.37 | Bulky alkylphenoxy, ethoxy chain | 4.1 | Surfactants, Emulsifiers |

Biological Activity

1-Methyl-3-(2,2,2-trifluoroethoxy)-5-vinylbenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C13H14F3O

- Molecular Weight : 277.1051 g/mol

The structure features a vinyl group and a trifluoroethoxy substituent, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

- Radical Cascade Reactions : Utilizing trifluoromethylation reactions to introduce the trifluoroethoxy group.

- Electrophilic Aromatic Substitution : Employing vinylation techniques to attach the vinyl group to the aromatic ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antiproliferative effects and potential therapeutic applications.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against cancer cell lines. For instance:

- Case Study : A study evaluated a series of methylated flavonoids and found that modifications at specific positions significantly affected their IC50 values against leukemic HL60 cells. This suggests that the introduction of trifluoromethyl or ethoxy groups could similarly modulate activity in related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Trifluoromethyl Group : The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

- Vinyl Group Influence : The vinyl substituent may facilitate interactions with biological targets through Michael addition or other nucleophilic attack mechanisms.

Data Table: Biological Activity Comparison

Q & A

Q. What are the optimized synthetic routes for 1-Methyl-3-(2,2,2-trifluoroethoxy)-5-vinylbenzene, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Begin with 3-methyl-5-hydroxybenzene. Perform trifluoroethylation using 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Introduce the vinyl group via palladium-catalyzed cross-coupling (e.g., Heck reaction) with vinyl bromide, using Pd(OAc)₂ as the catalyst, PPh₃ as a ligand, and NEt₃ as the base. Optimize by adjusting catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs). Monitor progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>70%) are achievable with rigorous exclusion of moisture/oxygen .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: the trifluoroethoxy group’s CF₃ signal appears as a quartet (δ ~70–75 ppm in ¹³C), while vinyl protons resonate as doublets (δ ~5–6 ppm, J = 10–17 Hz). IR spectroscopy identifies C-O-C stretches (1050–1150 cm⁻¹) and C=C stretches (1620–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). For crystalline samples, X-ray diffraction resolves stereoelectronic effects .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethoxy group influence the regioselectivity of reactions involving the vinyl moiety?

- Methodological Answer : The electron-withdrawing trifluoroethoxy group reduces electron density at the meta position, directing electrophilic attacks to the vinyl group. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and Fukui indices. Experimentally, compare Diels-Alder reactivity with dienophiles (e.g., maleic anhydride) under varying temperatures. Steric effects are quantified via Hammett σ constants and Swain-Lupton parameters .

Q. What strategies mitigate competing side reactions during vinyl group installation via cross-coupling?

- Methodological Answer : Suppress β-hydride elimination by using bulky ligands (e.g., XPhos) and low-temperature conditions (0–25°C). Employ Schlenk techniques to exclude oxygen/moisture. Additives like tetrabutylammonium bromide (TBAB) stabilize palladium intermediates. Monitor byproducts (e.g., homocoupled dimers) via GC-MS and optimize stoichiometry (1:1.2 substrate:vinyl bromide ratio) .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or polymer matrices?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER/GAFF force fields) to study π-π stacking between vinyl groups and aromatic polymers. DFT (ωB97X-D/cc-pVDZ) evaluates H-bonding potential with carbonyl-containing matrices. Validate predictions experimentally via DSC (glass transition) and TGA (decomposition onset >250°C) .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported thermal stability data (e.g., DSC vs. TGA)?

- Methodological Answer : Ensure identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg). Use controlled atmosphere TGA (N₂ vs. air) to assess oxidative decomposition. Complement with isothermal XRD to identify crystalline degradation products. Statistical validation via triplicate runs reduces variability (±2% error margin) .

Q. What analytical workflows validate synthetic intermediates when NMR data conflicts with literature?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with in silico predictions (ACD/Labs or MestReNova). Cross-check via independent synthesis of intermediates (e.g., 3-methyl-5-(trifluoroethoxy)benzene) using alternative routes (Mitsunobu reaction with DIAD/TPP) .

Application-Oriented Questions

Q. What role does the vinyl group play in designing photoresponsive materials using this compound?

- Methodological Answer : The vinyl group enables photo-polymerization under UV light (λ = 365 nm) with photoinitiators (e.g., Irgacure 819). Characterize crosslinking via FTIR (disappearance of C=C stretch) and DMA (storage modulus increase). Applications include liquid crystal displays (LCDs) and stimuli-responsive coatings .

Q. How does the trifluoroethoxy group enhance bioavailability in drug-discovery contexts?

- Methodological Answer : The CF₃ group increases lipophilicity (logP ~2.5) and metabolic stability. Assess via PAMPA assays for passive permeability and CYP450 inhibition screens . Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.